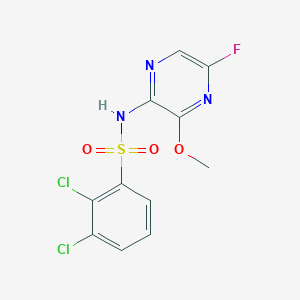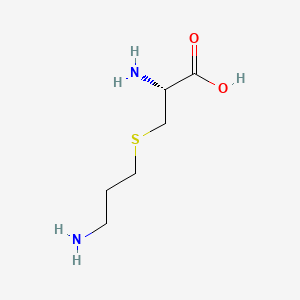
Aminopropylcysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminopropylcysteine is an amino acid standard.
Applications De Recherche Scientifique
Oxidative Deamination
S-aminopropylcysteine, when oxidized by snake venom L-amino acid oxidase, forms ketoderivatives. Notably, the ketoderivative of S-aminopropylcysteine cyclizes to form a seven-membered ring (ketimine), displaying unique absorption characteristics. This process highlights its potential in biochemical studies involving oxidative reactions and enzyme activities (Serao et al., 1991).
Aminopropyltransferase Inhibition
Aminopropyltransferases, which are crucial for forming polyamines in cells, can be inhibited by derivatives of aminopropylcysteine. This inhibition is significant for studying cellular processes involving polyamines, with potential implications in cancer research and enzymology (Šečkutė et al., 2011).
Amino Acid Analysis
3-Bromopropylamine, a derivative of aminopropylcysteine, is used for quantitative analysis of cysteine residues in proteins. This application is crucial in protein chemistry, allowing for precise determination of cysteine content in various biological samples (Hale et al., 1994).
Amino Acid Transport Systems
Aminopropylcysteine demonstrates interaction with cellular transport systems, affecting the transportation of other amino acids. This property can be leveraged in studies related to cellular transport mechanisms and amino acid metabolism (Cini et al., 1987).
Selenoprotein Synthesis and Function
In the realm of selenoprotein research, aminopropylcysteine plays a role in understanding the synthesis and function of these proteins. This area is particularly relevant in studies exploring the biological importance of selenium and its incorporation into proteins (Liu et al., 2018).
Selenium Utilization in Organisms
The study of selenium utilization in organisms, including the role of selenocysteine, benefits from understanding aminopropylcysteine's behavior and interactions. This research is pivotal in unraveling the evolutionary and functional aspects of selenium in biology (Romero et al., 2005).
Propriétés
Numéro CAS |
51785-96-7 |
|---|---|
Nom du produit |
Aminopropylcysteine |
Formule moléculaire |
C6H14N2O2S |
Poids moléculaire |
178.26 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(3-aminopropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H14N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1 |
Clé InChI |
KLGFHUHSBPGOAU-YFKPBYRVSA-N |
SMILES isomérique |
C(CN)CSC[C@@H](C(=O)O)N |
SMILES |
C(CN)CSCC(C(=O)O)N |
SMILES canonique |
C(CN)CSCC(C(=O)O)N |
Apparence |
Solid powder |
Autres numéros CAS |
51785-96-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-thiahomolysine aminopropylcysteine S-(3-aminopropyl)cysteine S-aminopropylcysteine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



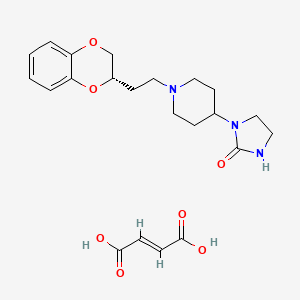
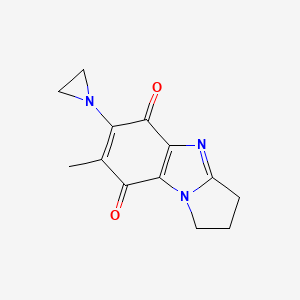
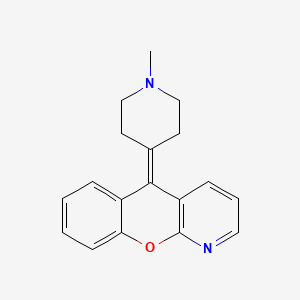
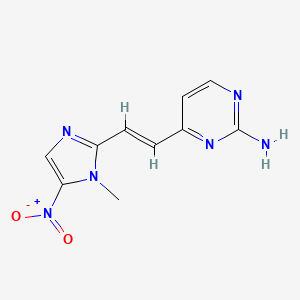

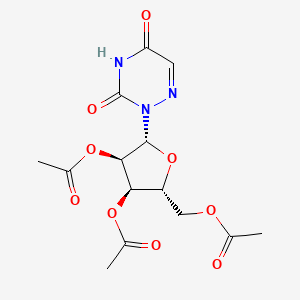
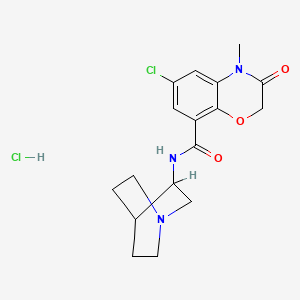
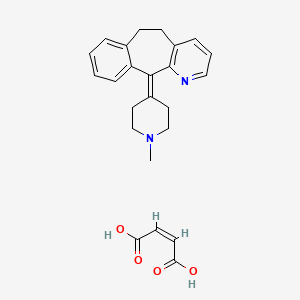
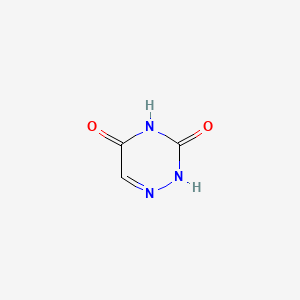
![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-](/img/structure/B1665928.png)
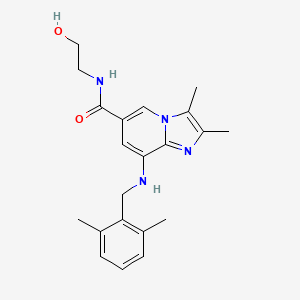
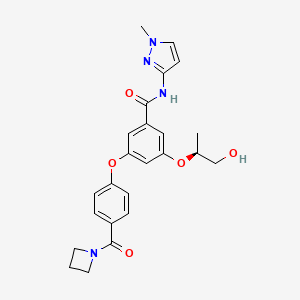
![Ethyl 6-{4-[(Benzylsulfonyl)carbamoyl]piperidin-1-Yl}-5-Cyano-2-Methylpyridine-3-Carboxylate](/img/structure/B1665933.png)
